3'-O-Aminothymidine-5'-triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-O-Aminothymidine-5’-triphosphate is a nucleotide analog with the molecular formula C10H18N3O14P3 and a molecular weight of 497.18 g/mol This compound is a modified form of thymidine triphosphate, where an amino group is introduced at the 3’-position of the thymidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Aminothymidine-5’-triphosphate typically involves the modification of thymidine triphosphateThe protected intermediate is then deprotected to yield the final product .
Industrial Production Methods: Industrial production of 3’-O-Aminothymidine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3’-O-Aminothymidine-5’-triphosphate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form deaminated products.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under mild conditions.
Major Products Formed:
Oxidation: Oxo derivatives of 3’-O-Aminothymidine-5’-triphosphate.
Reduction: Deaminated thymidine triphosphate.
Substitution: Substituted thymidine triphosphate derivatives.
Wissenschaftliche Forschungsanwendungen
3’-O-Aminothymidine-5’-triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: Employed in DNA synthesis and sequencing studies due to its ability to incorporate into DNA strands.
Medicine: Investigated for its potential use in antiviral therapies and as a diagnostic tool.
Industry: Utilized in the production of modified nucleotides for various biotechnological applications.
Wirkmechanismus
The mechanism of action of 3’-O-Aminothymidine-5’-triphosphate involves its incorporation into DNA strands during replication. The amino group at the 3’-position allows for unique interactions with DNA polymerases, leading to altered DNA synthesis and potential inhibition of viral replication. The compound targets specific molecular pathways involved in DNA synthesis and repair .
Vergleich Mit ähnlichen Verbindungen
Thymidine Triphosphate (TTP): The unmodified form of 3’-O-Aminothymidine-5’-triphosphate.
3’-O-Methylthymidine-5’-triphosphate: Another modified nucleotide with a methyl group at the 3’-position.
2’-Deoxyuridine-5’-triphosphate: A nucleotide analog with a similar structure but different base moiety.
Uniqueness: 3’-O-Aminothymidine-5’-triphosphate is unique due to the presence of the amino group at the 3’-position, which imparts distinct chemical and biological properties. This modification allows for specific interactions with enzymes and nucleic acids, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C10H18N3O14P3 |
---|---|
Molekulargewicht |
497.18 g/mol |
IUPAC-Name |
[[3-aminooxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H18N3O14P3/c1-5-3-13(10(15)12-9(5)14)8-2-6(25-11)7(24-8)4-23-29(19,20)27-30(21,22)26-28(16,17)18/h3,6-8H,2,4,11H2,1H3,(H,19,20)(H,21,22)(H,12,14,15)(H2,16,17,18) |
InChI-Schlüssel |
WTXJWVBIEUJGOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.